1-(4-fluorophenyl)-4-(2-phenyl-4-morpholinyl)-1-butanone hydrochloride
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Overview
Description
1-(4-fluorophenyl)-4-(2-phenyl-4-morpholinyl)-1-butanone hydrochloride, also known as 4F-Phenylpiracetam, is a synthetic compound that belongs to the class of nootropic drugs. It is a derivative of piracetam, a well-known cognitive enhancer. 4F-Phenylpiracetam has gained popularity in the scientific community due to its potential cognitive and memory-enhancing effects.
Mechanism of Action
The exact mechanism of action of 1-(4-fluorophenyl)-4-(2-phenyl-4-morpholinyl)-1-butanone hydrochlorideacetam is not fully understood. However, it is believed to work by increasing the activity of neurotransmitters such as acetylcholine, dopamine, and glutamate in the brain. These neurotransmitters are involved in various cognitive processes such as memory, learning, and attention.
Biochemical and Physiological Effects:
Studies have shown that 1-(4-fluorophenyl)-4-(2-phenyl-4-morpholinyl)-1-butanone hydrochlorideacetam may increase the levels of brain-derived neurotrophic factor (BDNF) in the brain. BDNF is a protein that is involved in the growth and survival of neurons. It may also increase the levels of ATP in the brain, which is the primary energy source for brain cells.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(4-fluorophenyl)-4-(2-phenyl-4-morpholinyl)-1-butanone hydrochlorideacetam in lab experiments is its potential cognitive and memory-enhancing effects. It may also have neuroprotective effects, making it useful for studying neurological disorders. However, one limitation is that the exact mechanism of action is not fully understood, making it difficult to interpret results.
Future Directions
There are several future directions for research on 1-(4-fluorophenyl)-4-(2-phenyl-4-morpholinyl)-1-butanone hydrochlorideacetam. One area of interest is its potential use in treating neurological disorders such as Alzheimer's disease. Another area of interest is its potential use in enhancing cognitive function and memory in healthy individuals. Additionally, further research is needed to fully understand the mechanism of action and potential side effects of 1-(4-fluorophenyl)-4-(2-phenyl-4-morpholinyl)-1-butanone hydrochlorideacetam.
Synthesis Methods
The synthesis of 1-(4-fluorophenyl)-4-(2-phenyl-4-morpholinyl)-1-butanone hydrochlorideacetam involves the reaction of 4-fluoroacetophenone with 4-morpholinylcyclohexanone in the presence of a reducing agent such as sodium borohydride. The resulting product is then reacted with phenyl magnesium bromide to obtain 1-(4-fluorophenyl)-4-(2-phenyl-4-morpholinyl)-1-butanone hydrochlorideacetam.
Scientific Research Applications
1-(4-fluorophenyl)-4-(2-phenyl-4-morpholinyl)-1-butanone hydrochlorideacetam has been extensively studied for its potential cognitive and memory-enhancing effects. Studies have shown that it may improve cognitive function, memory, and learning ability in rodents. It has also been shown to increase attention, motivation, and focus in humans. Furthermore, it may have neuroprotective effects and could potentially be used to treat neurological disorders such as Alzheimer's disease.
properties
IUPAC Name |
1-(4-fluorophenyl)-4-(2-phenylmorpholin-4-yl)butan-1-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FNO2.ClH/c21-18-10-8-16(9-11-18)19(23)7-4-12-22-13-14-24-20(15-22)17-5-2-1-3-6-17;/h1-3,5-6,8-11,20H,4,7,12-15H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYKCVEKSVCTUGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1CCCC(=O)C2=CC=C(C=C2)F)C3=CC=CC=C3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
50.3 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47202039 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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